1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole
Overview
Description
1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with an iodine atom and a 2,2-diethoxyethyl group
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which include 1-(2,2-diethoxyethyl)-4-iodo-1h-pyrazole, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These activities suggest that the compound may target specific proteins or enzymes in the Leishmania and Plasmodium parasites.
Mode of Action
It is known that pyrazole derivatives can interact with their targets, leading to changes that inhibit the growth and proliferation of the parasites
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it is likely that the compound interferes with essential biochemical pathways in the leishmania and plasmodium parasites . The downstream effects of such interference would include disruption of the parasites’ life cycles and inhibition of their growth and proliferation.
Result of Action
The molecular and cellular effects of this compound’s action would likely include disruption of essential processes in the Leishmania and Plasmodium parasites, leading to their death . This would result in the alleviation of the symptoms associated with leishmaniasis and malaria.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole can be synthesized through several synthetic routes. One common method involves the reaction of 4-iodopyrazole with 2,2-diethoxyethanol under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is conducted at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
1-(2,2-dimethoxyethyl)-4-iodo-1H-pyrazole
1-(2,2-diethoxyethyl)-4-bromo-1H-pyrazole
1-(2,2-diethoxyethyl)-4-chloro-1H-pyrazole
Properties
IUPAC Name |
1-(2,2-diethoxyethyl)-4-iodopyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IN2O2/c1-3-13-9(14-4-2)7-12-6-8(10)5-11-12/h5-6,9H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBACASHPVZVQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C=C(C=N1)I)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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